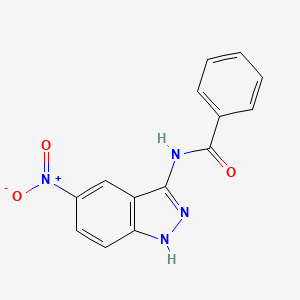
Trisalicylide
Vue d'ensemble
Description
Choline Magnesium Trisalicylate is a non-steroidal anti-inflammatory drug (NSAID) that contains a combination of choline salicylate and magnesium salicylate . It is used to reduce pain and inflammation caused by conditions such as arthritis .
Molecular Structure Analysis
The molecular formula of Trisalicylide is C21H12O6 . It has a molecular weight of 360.32 g/mol .Applications De Recherche Scientifique
Photocatalytic Properties : Hoffmann and Pete (1995) investigated the photocatalytic properties of O-alk-3-enylsalycylates, which include derivatives similar to Trisalicylide. They found that these compounds, when irradiated at a specific wavelength, form triic compounds containing a cyclobutene moiety, indicating potential applications in photocatalytic reactions (Hoffmann & Pete, 1995).
Biological Behavior and Drug Delivery : Rodríguez et al. (2004) explored hydrophilic polymer drugs derived from a salicylic acid variant, 4-trifluoromethylsalicylic acid. These drugs showed promising controlled release profiles and good biocompatibility, suggesting potential applications in drug delivery systems (Rodríguez et al., 2004).
Synthesis and Clathration Studies : Gnaim, Keehn, and Green (1992) synthesized halogenated Trisalicylide derivatives and conducted clathration studies. They found that these halogenated analogs do not form clathrates, providing insights into the molecular structure and reactivity of Trisalicylide derivatives (Gnaim, Keehn, & Green, 1992).
Conformational Behavior in Chemical Structures : Guise et al. (1982) studied the conformational behavior of medium-sized rings, including Trithiosalicylide derivatives, which are structurally related to Trisalicylide. They demonstrated that these derivatives exist in solution as enantiomeric helical conformations, contributing to the understanding of their chemical behavior and potential applications (Guise et al., 1982).
Labeling of Carboxylic Acids in Biological Studies : Buu‐Hoï (1957) described a method for labeling biologically interesting carboxylic acids with tritium, which could be relevant for the study of Trisalicylide in biological systems. This research provides a foundation for understanding metabolic pathways and the biochemical behavior of carboxylic acid derivatives like Trisalicylide (Buu‐Hoï, 1957).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2,10,18-trioxatetracyclo[18.4.0.04,9.012,17]tetracosa-1(24),4,6,8,12,14,16,20,22-nonaene-3,11,19-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12O6/c22-19-13-7-1-4-10-16(13)25-20(23)15-9-3-6-12-18(15)27-21(24)14-8-2-5-11-17(14)26-19/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLIMUJRJDIPPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC3=CC=CC=C3C(=O)OC4=CC=CC=C4C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



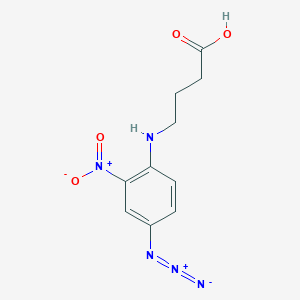



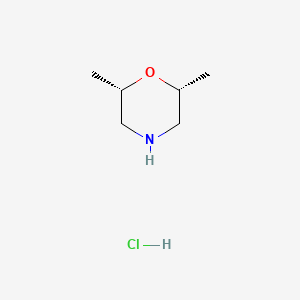

![1H-Benzo[d][1,2,3]triazol-1-yl benzyl carbonate](/img/structure/B3329434.png)
![[1-(Methoxycarbonyl)cyclohexyl]acetic acid](/img/structure/B3329442.png)
![2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-propylacetamide](/img/structure/B3329446.png)

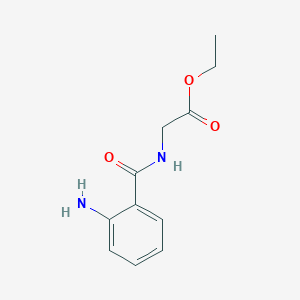
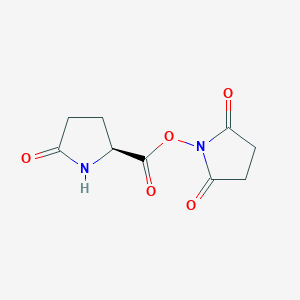
![5,6-dimethyl-3-(4-methylphenyl)-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3329464.png)
